![molecular formula C8H15N5OS2 B2760690 2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide CAS No. 790681-95-7](/img/structure/B2760690.png)

2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide

Overview

Description

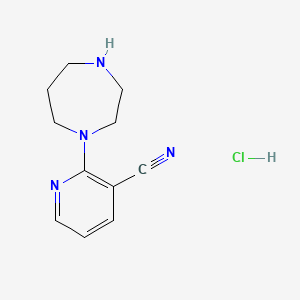

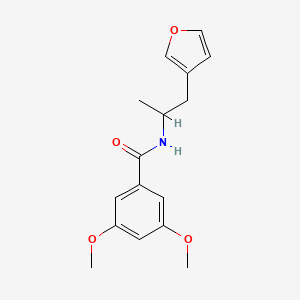

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring structure is found in many pharmaceutical drugs due to its wide range of biological activities . The compound also contains an amine group (-NH2) and a thiol group (-SH), which can participate in various chemical reactions .

Molecular Structure Analysis

The 1,2,4-triazole ring in the compound is a planar, aromatic ring. The amine and thiol groups are likely to be the reactive sites in the molecule .Chemical Reactions Analysis

The amine and thiol groups in the compound can undergo various reactions, such as alkylation, acylation, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and the presence of functional groups. For example, the presence of the polar amine and thiol groups might increase the compound’s solubility in polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of s-Triazolo[3,4-b][1,3,4]thiadiazines : This compound is used in synthesizing various s-triazolo[3,4-b][1,3,4]thiadiazines, which are obtained through reactions with aromatic or aliphatic ketones. These reactions are facilitated using an acidified acetic acid method, leading to the formation of tricyclic compounds and other derivatives (El-Sherief et al., 2010).

Formation of 5-Amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles : The reaction of Mercapto-3-phenyl-1,2,4-triazole with cyano compounds containing active methylene groups like ethyl cyanoacetate results in the formation of these novel compounds (El-Sherief et al., 2011).

Pharmacological Applications

Semisynthetic Penicillins : The thiol form of 5-Mercapto-1,2,4-triazoles is used in creating semisynthetic penicillins. These compounds exhibit significant antibacterial effects and are similar in activity to amoxicillin, a common antibiotic (Cheptea et al., 2023).

Antileishmanial Activity : Certain 4-amino-1,2,4-triazole derivatives have been studied for their potential antileishmanial properties. The notable activity of these derivatives against Leishmania infantum suggests their therapeutic potential in treating leishmaniasis (Süleymanoğlu et al., 2017).

Antibacterial and Antifungal Activities : Some 3-(1,2,4-triazol-3-yl)-4-thiazolidinone derivatives, synthesized from reactions involving mercaptoacetic acid, have shown promising antibacterial and antifungal properties against various pathogens (Ozkirimli et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5OS2/c1-3-12(4-2)6(14)5-16-8-11-10-7(15)13(8)9/h3-5,9H2,1-2H3,(H,10,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXCLIIWEODMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NNC(=S)N1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329041 | |

| Record name | 2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657915 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

790681-95-7 | |

| Record name | 2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2760613.png)

![2-Benzyl-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760616.png)

![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)

![2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2760620.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2760627.png)